RORgammat inverse agonist 22

Beschreibung

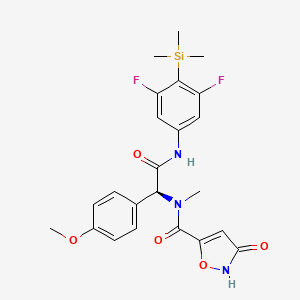

RORγt inverse agonist 22 (referred to as 22b in studies) is a potent and selective inhibitor of the retinoic acid receptor-related orphan receptor gamma-t (RORγt), a nuclear receptor critical for Th17 cell differentiation and IL-17 production. Developed through structure-activity relationship (SAR) optimization, 22b exhibits remarkable selectivity (>120-fold) over other nuclear receptors (NRs), including FXR and LXRα, while demonstrating weak off-target activity . Molecular docking studies reveal that 22b binds to the RORγt ligand-binding domain (LBD), stabilizing an inactive conformation that disrupts coactivator recruitment .

Eigenschaften

Molekularformel |

C23H25F2N3O5Si |

|---|---|

Molekulargewicht |

489.5 g/mol |

IUPAC-Name |

N-[(1S)-2-(3,5-difluoro-4-trimethylsilylanilino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methyl-3-oxo-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C23H25F2N3O5Si/c1-28(23(31)18-12-19(29)27-33-18)20(13-6-8-15(32-2)9-7-13)22(30)26-14-10-16(24)21(17(25)11-14)34(3,4)5/h6-12,20H,1-5H3,(H,26,30)(H,27,29)/t20-/m0/s1 |

InChI-Schlüssel |

DSPIRKOGNQDWIV-FQEVSTJZSA-N |

Isomerische SMILES |

CN([C@@H](C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3 |

Kanonische SMILES |

CN(C(C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RORγt inversem Agonist 22 beinhaltet typischerweise den Aufbau eines neuartigen N-Sulfonamid-Tetrahydrochinolin-Gerüsts. Der Prozess beginnt mit der Herstellung des Tetrahydrochinolin-Kerns, gefolgt von der Einführung der Sulfonamidgruppe. Die Reaktionsbedingungen umfassen oft die Verwendung von starken Basen und Lösungsmitteln wie Dimethylformamid oder Dichlormethan. Das Endprodukt wird unter Verwendung chromatographischer Techniken gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von RORγt inversem Agonist 22 beinhaltet die Skalierung des Synthesewegs unter Gewährleistung von Konsistenz und Qualität. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von automatisierten Reaktoren und die Implementierung strenger Qualitätskontrollmaßnahmen. Die Verwendung von kontinuierlicher Flusschemie kann auch die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

RORγt inverser Agonist 22 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen durchlaufen, insbesondere an der Sulfonamidgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in polaren aprotischen Lösungsmitteln.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Sulfonamiden oder Thiolen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

RORγt inverser Agonist 22 übt seine Wirkung aus, indem er an die Ligandenbindungsdomäne des RORγt-Rezeptors bindet. Diese Bindung induziert eine Konformationsänderung, die die Wechselwirkung zwischen dem Rezeptor und seinen Koaktivatorproteinen stört. Dies führt zu einer Hemmung der Transkriptionsaktivität von RORγt, was zu einer Abnahme der Produktion von Interleukin 17 und anderen pro-inflammatorischen Zytokinen führt.

Wirkmechanismus

RORgammat inverse agonist 22 exerts its effects by binding to the ligand-binding domain of the RORgammat receptor. This binding induces a conformational change that disrupts the interaction between the receptor and its coactivator proteins. As a result, the transcriptional activity of RORgammat is inhibited, leading to a decrease in the production of interleukin 17 and other pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

T0901317: A Dual RORα/γ Inverse Agonist

- Structure : Benzenesulfonamide derivative.

- Mechanism: Reduces recruitment of RORα/γ to endogenous targets like G6Pase, with effects independent of LXR activity .

- Comparison : Unlike 22b , T0901317 lacks RORγt specificity and exhibits dual RORα/γ inhibition, limiting its therapeutic utility in Th17-mediated diseases .

Tertiary Sulfonamide Series (Genentech)

- Key Compound : GT (Genentech compound), a tertiary sulfonamide inverse agonist.

- Activity : Potent RORγt inhibition (IC50 = ~45 nM) with selectivity over RORα/β .

- Mechanism : Structural modifications to GT derivatives (e.g., compound 2 in ) force Trp317 into a trans conformation, destabilizing H12 helix stability and coactivator binding .

- Comparison : While 22b and GT share sulfonamide scaffolds, 22b ’s biaryl carboxylamide structure confers superior selectivity (>120-fold vs. other NRs) .

BIO399 (Benzoxazinone Inverse Agonist)

BMS-986251 (Clinical Candidate)

- Structure : Tricyclic analog.

- Activity : Potent RORγt inhibition (GAL4 EC50 = 10 nM) and IL-17 suppression in human whole blood assays .

- Mechanism : Stabilizes RORγt in an inactive state via hydrophobic interactions with H11 and H12 helices .

- Comparison : While BMS-986251 is advanced to clinical trials, 22b ’s unique scaffold offers a distinct pharmacokinetic profile, though in vivo data for 22b remain unpublished .

Structural and Functional Data Table

Key Research Findings

- Selectivity : 22b ’s >120-fold selectivity over other NRs surpasses T0901317 (dual RORα/γ activity) and matches BIO399’s RORγt specificity .

- Mechanistic Insights : Molecular dynamics (MD) simulations highlight divergent mechanisms:

- Clinical Potential: While BMS-986251 advances to trials, 22b’s scaffold offers a novel starting point for optimizing oral bioavailability and tissue penetration .

Q & A

Basic Research Questions

Q. How should assays be designed to evaluate the inverse agonist activity of RORγt-targeting compounds like 22?

- Methodological Answer : Assays should measure Relative Efficacy (negative values for inverse agonists) and Hill Coefficients to distinguish inverse agonism from toxicity. Use a confirmation assay (e.g., secondary reporter gene assay or binding studies) to validate target engagement, as inverse agonists can mimic toxic compound profiles in single-assay systems . Structural insights from X-ray crystallography (e.g., ligand-binding domain interactions) can guide assay parameters, as demonstrated in studies optimizing RORγt selectivity over PXR .

Q. What molecular pathways are modulated by RORγt inverse agonists in Th17 cell differentiation?

- Methodological Answer : RORγt inverse agonists disrupt cholesterol biosynthesis pathways by antagonizing oxysterol-mediated RORγt activation. Key readouts include:

- IL-17A/F suppression via transcriptional inhibition of Il17 loci.

- Reduction in sterol metabolites (e.g., 7-dehydrocholesterol) that act as endogenous RORγt agonists .

- Use chromatin immunoprecipitation (ChIP) to assess RORγt binding at Th17-specific gene enhancers .

Q. What pharmacokinetic parameters are critical in preclinical studies of RORγt inverse agonists?

- Methodological Answer : Prioritize:

- Oral bioavailability (e.g., %F >30% in murine models).

- Brain penetration (logBB <0.3 for peripheral selectivity).

- Metabolic stability (CYP3A4/5 inhibition screening).

- Studies on compound 22 analogs show improved pharmacokinetics via sulfone substitutions enhancing metabolic resistance .

Advanced Research Questions

Q. How can researchers resolve contradictory efficacy data for RORγt inverse agonists across autoimmune and cancer models?

- Methodological Answer : Contradictions arise from context-dependent RORγt roles :

- In autoimmunity, RORγt inhibition suppresses Th17-driven inflammation (e.g., IL-23/IL-17 axis) .

- In castration-resistant prostate cancer, RORγt inverse agonists reduce androgen receptor (AR) expression, but efficacy depends on tumor cholesterol metabolism .

- Solution : Use omics profiling (RNA-seq, lipidomics) to stratify responsive vs. non-responsive models .

Q. What strategies improve selectivity of RORγt inverse agonists over related nuclear receptors (e.g., PXR, LXR)?

- Methodological Answer :

- Structure-based design : Optimize interactions with RORγt-specific residues (e.g., H479, Y502) using co-crystallography .

- Pharmacophore screening : Bicyclic sulfonamides in compound 22 analogs exploit hydrophobic pockets absent in PXR/LXR .

- Validate selectivity via counter-screening against PXR transactivation assays .

Q. How can target engagement be validated in vivo for RORγt inverse agonists in complex tissues?

- Methodological Answer :

- Cellular thermal shift assays (CETSA) in splenocytes to confirm ligand binding .

- PET imaging with radiolabeled analogs (e.g., [11C]-compound 22) to quantify receptor occupancy.

- Single-cell RNA-seq of tissue-resident lymphocytes to assess downstream gene suppression (e.g., Il17a, Rorc) .

Data Analysis & Experimental Design

Q. What statistical approaches address high variability in Th17 suppression assays?

- Methodological Answer :

- Use normalization to housekeeping genes (e.g., Hprt) and non-linear regression (four-parameter logistic model) for dose-response curves .

- Power analysis (α=0.05, β=0.2) with ≥3 biological replicates to detect ≥50% IL-17 suppression .

Q. How should researchers integrate transcriptomic and metabolomic data to study RORγt inverse agonist mechanisms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.